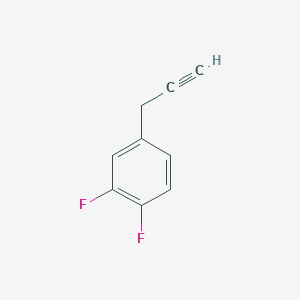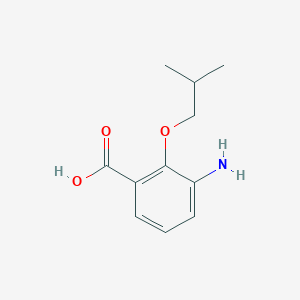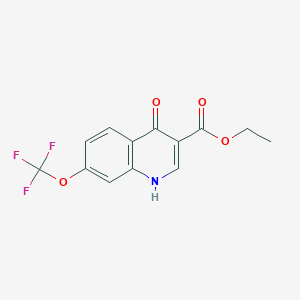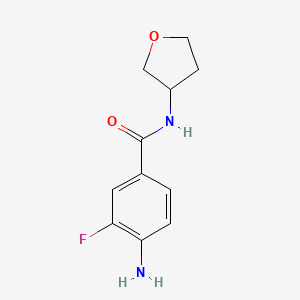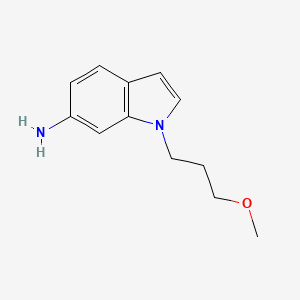
Thalidomide-5-propoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-propoxyethanamine is a derivative of thalidomide, a compound historically known for its sedative and immunomodulatory properties. This compound is specifically designed to act as a cereblon (CRBN) ligand, which is crucial in the recruitment of CRBN protein. This makes it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-propoxyethanamine typically involves the modification of the thalidomide structure. The process begins with the preparation of thalidomide, followed by the introduction of a propoxyethanamine group. This can be achieved through a series of steps including nitration, reduction, and amination reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5-propoxyethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Used to convert nitro groups to amines, which is a crucial step in its synthesis.
Substitution: Common in the modification of the thalidomide core to introduce the propoxyethanamine group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Alkyl halides or amines under basic conditions.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thalidomide-5-propoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Mecanismo De Acción
Thalidomide-5-propoxyethanamine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes through targeted protein degradation .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-5-propoxyethanamine is unique due to its specific design for use in PROTACs, making it highly effective in targeted protein degradation. This sets it apart from other thalidomide derivatives, which are primarily used for their immunomodulatory and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |
Clave InChI |
LVKRJBXGRZIBOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
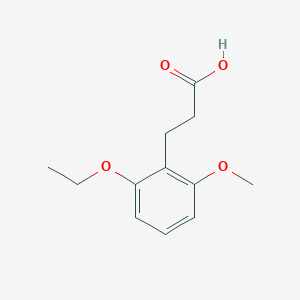
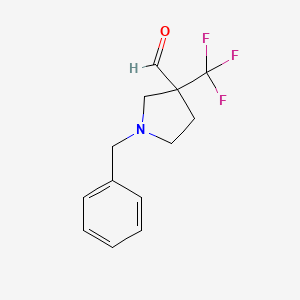
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
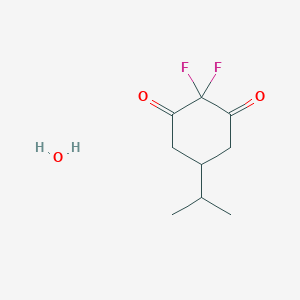
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
